2-Oxo-2-pyrrolidin-1-ylacetyl chloride
Description
Properties
CAS No. |
100481-08-1 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-oxo-2-pyrrolidin-1-ylacetyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-5(9)6(10)8-3-1-2-4-8/h1-4H2 |
InChI Key |
JABUNGZNVOVLIW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(=O)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)Cl |
Synonyms |
1-Pyrrolidineacetyl chloride, alpha-oxo- (9CI) |
Origin of Product |
United States |
Significance of Alpha Keto Acid Chlorides in Organic Synthesis
Alpha-keto acid chlorides, also known as 2-oxoacyl chlorides, are a class of highly reactive organic compounds characterized by a carbonyl chloride group attached to another carbonyl group. This arrangement makes them potent acylating agents, readily participating in reactions to form a variety of derivatives. Their utility stems from the electrophilic nature of the acid chloride carbon, which is susceptible to attack by a wide range of nucleophiles.
The primary significance of alpha-keto acid chlorides lies in their ability to serve as precursors to other valuable chemical structures. They are frequently employed in the synthesis of:
α-Ketoamides: Through reaction with primary or secondary amines. This transformation is of particular importance in medicinal chemistry, as the resulting α-ketoamide motif is a known inhibitor of various protease enzymes.
α-Ketoesters: Through reaction with alcohols. These esters are versatile intermediates in their own right, used in the synthesis of more complex molecules, including heterocyclic compounds and α-hydroxy or α-amino acids.
Vicinal Tricarbonyl Compounds: Through cross-coupling reactions, for instance with carbamoylsilanes.
The general reactivity of acid chlorides allows them to be used in a plethora of synthetic transformations where a highly reactive acylating agent is required. While their sensitivity, particularly to moisture, necessitates careful handling, their high reactivity is precisely what makes them indispensable tools for chemists to efficiently construct carbon-carbon and carbon-heteroatom bonds.
Overview of Pyrrolidinone Based Scaffolds in Chemical Science
The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) (or γ-butyrolactam) structure, is a cornerstone of medicinal chemistry and natural product synthesis. wikipedia.org This five-membered lactam is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.
The significance of the pyrrolidinone scaffold is underscored by its presence in a wide array of pharmacologically active compounds, including the well-known class of nootropic drugs known as racetams (e.g., Piracetam). chemicalbook.com Its value in drug design can be attributed to several key features:
Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the pyrrolidine (B122466) ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological receptors. google.com
Hydrogen Bonding Capability: The lactam functionality contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (C=O), facilitating strong interactions with biological macromolecules.
Metabolic Stability and Favorable Physicochemical Properties: The scaffold often imparts good metabolic stability and desirable solubility and permeability properties to drug candidates.
The synthesis of molecules incorporating this scaffold is a mature field, with countless methods developed for their construction and functionalization. patsnap.com The prevalence of this structural motif in both natural products and FDA-approved drugs continues to inspire chemists to explore new derivatives for a range of therapeutic applications, from neurological disorders to infectious diseases.
Historical Context and Evolution of Research on 2 Oxo 2 Pyrrolidin 1 Ylacetyl Chloride
The history of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is not that of a standalone compound but is intrinsically linked to the development of synthetic routes for 2-oxo-1-pyrrolidinyl acetamides, most notably Piracetam and its analogues. The compound exists primarily as a reactive intermediate, formed in situ and consumed in the subsequent reaction step, and is therefore not typically isolated as a stable, commercial product.
The key synthetic transformation that defines its existence is the conversion of its parent carboxylic acid, (2-oxo-1-pyrrolidinyl)acetic acid, into a more reactive form capable of undergoing amidation. A widely recognized method for this activation is the treatment of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comrsc.org This reaction produces the highly electrophilic this compound.
The evolution of research involving this intermediate mirrors the advancements in the synthesis of racetam-type nootropics. Early synthetic methods developed in the latter half of the 20th century laid the groundwork for these approaches. google.com A Russian patent, for example, explicitly details the generation of 2-oxo-1-pyrrolidinyl acetic acid chlorides, which are then reacted with various amines to yield the final acetamide (B32628) products. google.com This highlights that the "research" on the acid chloride has been driven by the need for efficient and scalable methods to produce these neurologically active end-products.
Current Research Landscape and Future Directions for the Compound
Synthesis from 2-(2-Oxo-1-pyrrolidinyl)acetic Acid and Thionyl Chloride (SOCl₂)chemguide.co.uk
Reaction Conditions and Optimization Protocolschemguide.co.uk
The conversion of carboxylic acids to their corresponding acyl chlorides using thionyl chloride is a standard transformation in organic synthesis. libretexts.org The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent.
Key parameters that are often optimized to enhance reaction efficiency include:
Temperature: The reaction is often performed at room temperature or with gentle heating. reddit.com The specific temperature can influence the reaction rate and the potential for side reactions.
Stoichiometry: While a slight excess of thionyl chloride is generally used to ensure complete conversion of the carboxylic acid, a large excess may be employed, and the unreacted thionyl chloride is subsequently removed by distillation. reddit.com
Reaction Time: The duration of the reaction is monitored to ensure the complete formation of the acyl chloride. Progress can be tracked using techniques like thin-layer chromatography (TLC). reddit.com
| Parameter | General Condition | Rationale for Optimization |
|---|---|---|
| Reagent | Thionyl chloride (SOCl₂) | Efficiently converts carboxylic acids to acyl chlorides with gaseous by-products. |
| Temperature | Room temperature to gentle reflux | To control reaction rate and minimize degradation of products. |
| Solvent | Inert solvents like DCM, toluene (B28343), or neat | To facilitate the reaction and subsequent work-up. |
| Catalyst | Dimethylformamide (DMF) (catalytic amount) | Accelerates the reaction through the formation of a Vilsmeier reagent. sciencemadness.orgresearchgate.net |
Role of Solvents and Additives in Reaction Efficiency and Selectivitychemguide.co.uk
The choice of solvent can significantly impact the reaction. Inert solvents such as dichloromethane (B109758) (DCM) or toluene are frequently used. reddit.com In some cases, the reaction can be run neat, using an excess of thionyl chloride as both the reagent and the solvent. reddit.com
The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the conversion of carboxylic acids to acyl chlorides with thionyl chloride. sciencemadness.orgwikipedia.org DMF reacts with thionyl chloride to form the Vilsmeier reagent, an imidoyl chloride derivative, which is a more potent chlorinating agent. researchgate.net This catalytic cycle enhances the reaction rate, allowing for milder reaction conditions.
Process Intensification and Scalability Considerationschemguide.co.uk
For large-scale synthesis, the removal of gaseous by-products (SO₂ and HCl) needs to be managed effectively. chemguide.co.uk Fractional distillation is a common method to separate the desired acyl chloride from any excess thionyl chloride and the starting carboxylic acid. chemguide.co.uklibretexts.org The relatively low boiling point of thionyl chloride (76 °C) simplifies its removal. wikipedia.org The scalability of this process is generally good, making it a viable option for industrial production.
Exploration of Alternative Chlorinating Agents for Enhanced Yield and Purity
While thionyl chloride is widely used, other chlorinating agents can be employed for the synthesis of acyl chlorides, each with its own advantages and disadvantages.
Oxalyl Chloride ((COCl)₂): This reagent is often used for small-scale preparations and is considered a milder and more selective alternative to thionyl chloride. researchgate.netyoutube.com Like thionyl chloride, it produces gaseous by-products (CO, CO₂, and HCl), simplifying purification. youtube.com The reaction is also often catalyzed by DMF. wikipedia.org However, oxalyl chloride is more expensive than thionyl chloride. researchgate.net
Phosphorus Trichloride (B1173362) (PCl₃): PCl₃ is another effective reagent for converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org The by-product is phosphorous acid (H₃PO₃), which is a solid and needs to be separated from the liquid acyl chloride, often by distillation. chemguide.co.uk
Phosphorus Pentachloride (PCl₅): PCl₅ reacts with carboxylic acids to form acyl chlorides, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as by-products. chemguide.co.uklibretexts.org Fractional distillation is required to separate the acyl chloride from the POCl₃. chemguide.co.uk
Cyanuric Chloride: This reagent has been explored as a safer alternative to phosphorus and sulfur chlorides, although it may result in lower yields with certain substrates. sciencemadness.org
| Chlorinating Agent | By-products | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Gaseous by-products simplify work-up; cost-effective. chemguide.co.ukchemguide.co.uk | Can be harsh for sensitive substrates. |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder, more selective; gaseous by-products. researchgate.netyoutube.com | More expensive than thionyl chloride. researchgate.net |
| Phosphorus trichloride (PCl₃) | H₃PO₃ (solid) | Effective reagent. chemguide.co.uk | Solid by-product requires separation. chemguide.co.uk |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Strong chlorinating agent. chemguide.co.uk | Liquid by-product (POCl₃) requires fractional distillation. chemguide.co.uk |
| Cyanuric Chloride | - | Safer alternative. sciencemadness.org | May result in lower yields. sciencemadness.org |
Novel Synthetic Routes for the Preparation of this compound
Research into novel synthetic methods for acyl chlorides continues to evolve, aiming for milder conditions and broader substrate scope.
From Aldehydes: A visible-light photocatalysis method has been developed to synthesize acid chlorides from aldehydes using N-chlorosuccinimide (NCS) as the chlorine source and a ruthenium complex as the photocatalyst. organic-chemistry.org
From Esters: The reaction of tert-butyl esters with thionyl chloride at room temperature has been shown to produce acid chlorides in high yield. organic-chemistry.org
Using Dichlorocyclopropenes: Carboxylic acids can be converted to acid chlorides using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org
In-Situ Generation and Utilization Strategies in Multi-Step Synthesischemguide.co.uk
In many synthetic sequences, this compound is not isolated but is generated in situ and immediately reacted with a subsequent nucleophile. reddit.com This strategy is particularly useful for highly reactive acyl chlorides that may be difficult to purify or store.
Computational and Theoretical Studies on 2 Oxo 2 Pyrrolidin 1 Ylacetyl Chloride and Its Associated Reactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Oxo-2-pyrrolidin-1-ylacetyl chloride, these calculations can map the electron distribution and identify sites susceptible to chemical attack.
Acyl chlorides are recognized as highly reactive compounds, a characteristic attributed to the electronic properties of the acyl chloride functional group (-COCl). fiveable.mechemistrystudent.com The presence of both a highly electronegative oxygen atom and a chlorine atom bonded to the carbonyl carbon creates a significant partial positive charge on this carbon. chemistrystudent.com This makes it an excellent electrophile, readily attacked by nucleophiles. fiveable.mechemistrystudent.com
Quantum chemical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods (like MP2, CC), are employed to quantify these electronic effects. acs.org Calculations can determine key parameters that correlate with reactivity. nih.gov For instance, the calculated partial charge on the carbonyl carbon provides a direct measure of its electrophilicity. Furthermore, Frontier Molecular Orbital (FMO) theory is often applied, where the energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely site for nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity toward nucleophiles.
Table 1: Key Computational Parameters for Reactivity Prediction
| Computational Parameter | Significance for this compound | Predicted Trend |
| Partial Atomic Charge (Carbonyl Carbon) | Quantifies the electrophilicity of the primary reaction site. | High positive value, indicating high reactivity. |
| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; a lower energy facilitates nucleophilic attack. | Low energy level, consistent with a reactive electrophile. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap often implies higher reactivity. | Relatively small gap, suggesting high chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (red) and electron-poor (blue) regions. | A strongly positive (blue) region is expected around the carbonyl carbon. |
These calculations help rationalize the high reactivity of acyl chlorides in reactions like hydrolysis, alcoholysis, and amidation to form carboxylic acids, esters, and amides, respectively. savemyexams.com
Reaction Pathway Modeling and Transition State Characterization
While quantum calculations can predict if a reaction is likely to occur, reaction pathway modeling elucidates how it occurs. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism. fiveable.melibretexts.org
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org
Elimination: The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. libretexts.org
Computational modeling can characterize the structures and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. rsc.org Finding the transition state—the highest energy point on the reaction coordinate—is crucial as its energy relative to the reactants (the activation energy) determines the reaction rate.
Computational studies on the reactions of acyl chlorides with nucleophiles have been used to elucidate detailed mechanisms. nih.govrsc.org For this compound, modeling would involve simulating its reaction with a nucleophile (e.g., water, an alcohol, or an amine). The calculations would provide the geometry of the transition state and the activation energy, allowing for a quantitative understanding of its reactivity and selectivity.
Table 2: Generalized Steps in Modeling the Nucleophilic Acyl Substitution of this compound
| Step | Description | Computational Objective |
| 1. Reactant Complex Formation | The nucleophile and the acyl chloride approach each other in the correct orientation. | Locate the minimum energy geometry of the pre-reaction complex. |
| 2. Transition State 1 (TS1) | The nucleophile forms a bond with the carbonyl carbon. | Identify the structure and energy of the transition state for the addition step. This is the rate-determining step for this stage. |
| 3. Tetrahedral Intermediate | A transient species with a single bond to oxygen and bonds to the nucleophile, the chloride, and the pyrrolidinone moiety. | Optimize the geometry of this intermediate and calculate its stability. |
| 4. Transition State 2 (TS2) | The carbon-chlorine bond begins to break as the carbon-oxygen double bond reforms. | Identify the structure and energy of the transition state for the elimination step. |
| 5. Product Complex Formation | The final product and the leaving group (HCl or Cl⁻) are formed. | Locate the minimum energy geometry of the post-reaction complex. |
Conformational Analysis of the Pyrrolidinone Ring and Acyl Chloride Moiety
The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and biological activity. This compound consists of a five-membered pyrrolidinone ring linked to a flexible acyl chloride group.
The pyrrolidinone ring, similar to pyrrolidine (B122466), is not planar. It adopts puckered conformations to relieve ring strain. Theoretical studies on pyrrolidine have shown a complex potential energy surface with multiple stable conformers, often described by a pseudorotational process. acs.org The two main families of conformations are the "envelope" (or "bent") form, where one atom is out of the plane of the other four, and the "twist" (or "half-chair") form, with two atoms displaced on opposite sides of a plane. Computational methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with various basis sets are used to determine the relative energies of these conformers. acs.org For the N-substituted pyrrolidinone in the target molecule, the planarity of the amide bond (O=C-N) will significantly influence the ring's preferred conformation.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand how molecules behave in a more realistic solution environment. MD simulations model the movements of a molecule and the surrounding solvent molecules over time based on classical mechanics.
For this compound, MD simulations could be used to study:
Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and the strength of these interactions.
Conformational Dynamics: How the molecule's conformation, including the pyrrolidinone ring pucker and rotation around the N-acyl bond, changes over time in solution.
Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent. researchgate.net
MD simulations have been successfully applied to study the behavior of various pyrrolidinone derivatives, providing insights into their binding with biological targets and their dynamic behavior in solution. researchgate.netnih.gov Such simulations would be invaluable for understanding how this compound interacts with other reactants in a reaction vessel.
Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. Instead of relying solely on first-principles calculations, ML models can be trained on large datasets of known chemical reactions and molecular properties to make rapid predictions.
For this compound, ML and AI could be applied in several ways:
Reactivity Prediction: An ML model could be trained to predict the outcome (e.g., yield, selectivity) of a reaction between the target molecule and a novel nucleophile, based on the properties of the reactants and the reaction conditions.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to correlate the structural features of a series of pyrrolidinone derivatives with their chemical or biological activity. nih.gov For example, a 3D-QSAR model was developed to predict the acetylcholinesterase inhibitory activity of certain pyrrolidin-2-one derivatives. nih.gov
Retrosynthesis: AI-powered retrosynthesis tools can suggest potential synthetic pathways to produce this compound or more complex molecules derived from it. These tools analyze the target structure and work backward to identify simpler, commercially available starting materials.
While specific AI models for this compound may not be publicly documented, the general methodologies are well-established and represent a promising future direction for accelerating research and development involving this and other complex chemical compounds.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Confirmation in Synthetic Pathways
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Intermediate Identification
High-resolution NMR spectroscopy is an indispensable tool for monitoring the progress of reactions involving 2-Oxo-2-pyrrolidin-1-ylacetyl chloride and for identifying any intermediate species that may form. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing chemists to track the disappearance of starting materials and the appearance of products. kashanu.ac.ir
In a typical synthesis, the reaction mixture can be sampled at various time points and analyzed by NMR. For instance, in the acylation of a primary amine with this compound, one would expect to see the disappearance of the amine protons and the appearance of a new amide N-H signal in the ¹H NMR spectrum. The chemical shifts and coupling constants of the pyrrolidine (B122466) and acetyl protons would also change upon formation of the product.
Key NMR Signals for Monitoring the Reaction of this compound with a primary amine:
| Nucleus | Starting Material (Amine) | Starting Material (Acid Chloride) | Product (Amide) |
| ¹H | R-NH₂ signal (variable shift) | Protons adjacent to carbonyl and on pyrrolidine ring | New N-H signal (amide), shifted signals for pyrrolidine and acetyl protons |
| ¹³C | Carbon atoms of the amine | Carbonyl carbon (acid chloride), carbons of the pyrrolidine ring | New carbonyl carbon (amide), shifted signals for pyrrolidine and acetyl carbons |
This is an illustrative table. Actual chemical shifts will vary depending on the specific amine and solvent used.
Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, respectively. kashanu.ac.ir This is particularly useful for confirming the structure of the desired product and for identifying any unexpected side products or intermediates. The presence of labile protons, such as those in amine starting materials, can sometimes lead to signal broadening, but in dry solvents, coupling between N-H and adjacent C-H protons can often be observed, providing additional structural information. nanalysis.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during a chemical reaction. mdpi.com These vibrational spectroscopy methods are particularly well-suited for tracking the conversion of the acid chloride group in this compound to other functional groups.
The key vibrational mode to monitor is the C=O stretching frequency. In the starting material, this compound, the acid chloride carbonyl group will exhibit a characteristic high-frequency stretch, typically in the range of 1770-1815 cm⁻¹. The amide carbonyl of the pyrrolidine ring will also have a distinct C=O stretch, usually around 1630-1680 cm⁻¹.
Upon reaction with a nucleophile, such as an amine or alcohol, the acid chloride is converted to an amide or ester, respectively. This transformation is readily observed in the IR spectrum by the disappearance of the high-frequency acid chloride C=O band and the appearance of a new carbonyl stretch at a lower frequency. For example, the formation of an amide product would result in a new C=O stretching band in the region of 1630-1690 cm⁻¹.
Characteristic IR Stretching Frequencies for Functional Group Transformations:
| Functional Group | Typical C=O Stretching Frequency (cm⁻¹) |
| Acid Chloride | 1770 - 1815 |
| Amide (in starting material) | ~1660 (pyrrolidinone) |
| Amide (product) | 1630 - 1690 |
| Ester (product) | 1735 - 1750 |
These are general ranges and can be influenced by molecular structure and environment.
Raman spectroscopy can provide complementary information, especially for symmetric vibrations that may be weak in the IR spectrum. The analysis of vibrational spectra, often supported by theoretical calculations, allows for a detailed understanding of the structural changes occurring at the molecular level throughout the synthetic pathway. rsc.org
Mass Spectrometry (MS) for Reaction Progress, Product Identification, and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, making it invaluable for monitoring reaction progress, confirming product identity, and elucidating fragmentation pathways. azerbaijanmedicaljournal.net
In the context of synthesizing derivatives of this compound, MS can be used to track the consumption of starting materials and the formation of the desired product by observing their respective molecular ion peaks. For instance, in a reaction where an amine is acylated, the mass spectrum would show a decrease in the intensity of the ion corresponding to the amine and the appearance of a new peak corresponding to the molecular weight of the amide product.
High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product and confirming its molecular formula. rsc.org
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the synthesized molecules. nih.govnih.gov By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain detailed structural information and confirm the connectivity of different parts of the molecule. For example, a common fragmentation pathway for N-acylated pyrrolidine derivatives involves cleavage of the bond between the pyrrolidine ring and the carbonyl group, leading to characteristic fragment ions. researchgate.net The analysis of these fragmentation patterns can help to distinguish between isomers and confirm the structure of the synthesized compound. nih.gov
Illustrative Fragmentation of a Hypothetical Product (N-Aryl-2-oxo-2-pyrrolidin-1-ylacetamide):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| [M+H]⁺ | [C₄H₇NO + H]⁺ | Arylacetamide |
| [M+H]⁺ | [Aryl-NH-CO-CH₂]⁺ | Pyrrolidine |
This table is for illustrative purposes. Actual fragmentation will depend on the specific product and MS conditions.
X-ray Crystallography for Solid-State Structural Insights of Derivatives and Reaction Products
The resulting crystal structure reveals the exact spatial arrangement of all atoms in the molecule, confirming the connectivity established by NMR and MS. researchgate.net It can also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. rsc.org This information is crucial for understanding the physical properties of the compound and can be particularly important in fields like materials science and drug design.
While obtaining suitable crystals can sometimes be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled. In cases where the product itself is not crystalline, it may be possible to form a crystalline derivative, such as a salt, which can then be analyzed by this method.
Future Perspectives and Emerging Research Avenues for 2 Oxo 2 Pyrrolidin 1 Ylacetyl Chloride
Development of Novel Catalytic Systems for Reactions Involving 2-Oxo-2-pyrrolidin-1-ylacetyl Chloride
The development of sophisticated catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely concentrate on creating catalysts that can precisely control the outcome of its reactions, particularly in the realm of asymmetric synthesis.
The creation of chiral molecules with high stereopurity is a critical challenge in medicinal chemistry and materials science. researchgate.net Future work with this compound is expected to focus on the development of catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity.
Promising avenues of research include the use of chiral catalysts to control the acylation of various nucleophiles. For instance, the adaptation of amidine-based catalysts, which have been successful in the kinetic resolution of lactams through enantioselective N-acylation, could be explored. nih.govscite.ai Similarly, nickel-catalyzed enantioselective C-acylation methodologies, which have been applied to other lactam systems, could be adapted for reactions involving the pyrrolidinone ring of the target compound or its derivatives. scispace.comnih.gov
The inherent chirality of the pyrrolidinone moiety, if derived from a chiral starting material, could also be used to direct diastereoselective reactions. The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in carbon-carbon bond-forming reactions, and this principle could be applied to reactions of this compound. nih.gov
Future research could also explore the use of chiral isothiourea catalysts, which have shown promise in atroposelective N-acylation reactions with aroyl chlorides. ntu.edu.sgacs.org The development of stereodivergent syntheses, where either the cis or trans isomer of a product can be selectively obtained by simply changing the catalyst or ligand, represents another exciting frontier. acs.org
Table 1: Potential Enantioselective and Diastereoselective Reactions with this compound Analogs
| Reaction Type | Catalyst/Method | Potential Product | Reported Selectivity (for analogs) |
| Enantioselective N-acylation | Amidine-based catalyst | Chiral N-acylated heterocycles | Excellent enantioselectivity nih.gov |
| Enantioselective C-acylation | Nickel-Mandyphos catalyst | β-Keto lactams with quaternary stereocenters | Up to 94% ee nih.gov |
| Diastereoselective Conjugate Addition | Chiral auxiliary on lactam | Functionalized chiral N-heterocycles | Good to high diastereoselectivities nih.gov |
| Atroposelective N-acylation | Chiral isothiourea catalyst | Axially chiral amides | Excellent yields and enantioselectivities ntu.edu.sgacs.org |
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. youtube.com The this compound molecule possesses key functional groups—the carbonyl and lactam moieties—that are capable of participating in hydrogen bonding and other non-covalent interactions. This suggests a significant, yet largely unexplored, potential for its use in the design of self-assembling systems.
Future research could investigate how the rigid, cyclic structure of the pyrrolidinone ring and the reactive acyl chloride can be used to direct the formation of ordered supramolecular structures such as gels, liquid crystals, or even more complex assemblies. The principles of host-guest chemistry, where one molecule encapsulates another, could also be applied, potentially leading to the development of novel sensors or delivery systems. youtube.com
Innovative Applications in Method Development for Organic Synthesis
The reactivity of the acyl chloride group makes this compound a valuable building block for the development of new synthetic methods. Future research is likely to move beyond its traditional role as an acylating agent and explore more innovative transformations.
One area of interest is the electrophilic activation of the amide bond within the pyrrolidinone ring. Recent studies have shown that amide activation can lead to novel transformations, such as the synthesis of enamides. acs.orgacs.org Applying these concepts to this compound or its derivatives could open up new pathways to functionalized lactams.
Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a highly desirable goal in organic synthesis. The in situ generation of chiral N-dienyl lactams from chiral amides, aldehydes, and dienophiles has been shown to be an efficient route to asymmetric amidocyclohexenes. nih.gov Similar strategies involving this compound could lead to the rapid construction of diverse and complex molecular scaffolds.
Challenges and Opportunities in Sustainable Chemical Synthesis with the Compound
The increasing demand for environmentally friendly chemical processes presents both challenges and opportunities for the use of this compound. While acyl chlorides are highly reactive and efficient, their synthesis often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride. taylorandfrancis.com
A key challenge will be to develop greener routes to this compound itself. This could involve exploring catalytic methods that avoid the use of stoichiometric activating agents. The use of potassium acyltrifluoroborates as an alternative to acyl chlorides in amide synthesis represents one such sustainable approach. rsc.org
Opportunities also lie in the development of reactions that utilize this compound under more sustainable conditions. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic processes that minimize waste and energy consumption. nih.govtandfonline.comresearchgate.netresearchgate.net The use of biocatalysis, employing enzymes like lipases, for selective acylation reactions under mild conditions is another promising avenue for sustainable synthesis. researchgate.netnumberanalytics.com
Table 2: Comparison of Traditional vs. Potential Sustainable Approaches in Amide Synthesis
| Feature | Traditional Acyl Chloride Chemistry | Potential Sustainable Alternatives |
| Activating Agent | Stoichiometric (e.g., SOCl₂, (COCl)₂) | Catalytic or alternative reagents (e.g., boronic acids) rsc.org |
| Solvents | Often chlorinated solvents (e.g., DCM) | Water, bio-based solvents, or solvent-free conditions tandfonline.comresearchgate.net |
| Byproducts | Acidic and corrosive (e.g., HCl, SO₂) | Milder and potentially recyclable byproducts |
| Catalysis | Often uncatalyzed due to high reactivity | Organocatalysis, biocatalysis, or metal catalysis to enhance selectivity and reduce waste ntu.edu.sgresearchgate.netnumberanalytics.com |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Oxo-2-pyrrolidin-1-ylacetyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected prior to use) and a full-body chemical-resistant suit to prevent skin contact. Gloves should be removed without touching the outer surface and disposed of according to hazardous waste regulations .
- First Aid : In case of inhalation, move the individual to fresh air and administer artificial respiration if necessary. Immediate consultation with a physician is required, and the safety data sheet (SDS) must be provided to medical personnel .
- Ventilation : Conduct experiments in a fume hood to minimize vapor exposure.
Q. What analytical techniques are commonly employed to assess the purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC-MS/MS is validated for detecting impurities and degradation products (e.g., 4-hydroxy-2-oxo-1-pyrrolidine acetic acid) with a sensitivity limit of 0.1% .
- Spectroscopy : NMR and IR can identify structural integrity, focusing on carbonyl (C=O) and chloride (C-Cl) functional groups.
- Comparative Table :
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| HPLC-MS/MS | Quantify degradation products | 0.1% | |
| NMR | Confirm molecular structure | N/A |
Advanced Research Questions
Q. How can researchers address discrepancies in degradation profiles of this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store samples at temperatures ranging from -20°C to 25°C and analyze degradation kinetics using HPLC-MS/MS. For example, 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA) forms under elevated temperatures or humidity .
- Data Contradiction Analysis : Cross-validate results with differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. Discrepancies may arise from residual solvents or catalytic impurities (e.g., pyridin-2-ol, CAS 72762-00-6) .
Q. What methodological considerations are critical when synthesizing derivatives of this compound for pharmacological studies?
- Methodological Answer :
- Acylation Optimization : Use ethyl carbonocyanidate as a coupling agent to introduce glyoxylate moieties, ensuring stoichiometric control to avoid over-acylation .
- Byproduct Mitigation : Monitor for pyrrolidinone byproducts (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) via LC-MS and adjust reaction pH to ≤6.5 to suppress side reactions .
- Table: Common Derivatives and Applications
| Derivative | Application | Key Challenge |
|---|---|---|
| Levocetirizine analogs | Antihistamine research | Chirality control |
| Pyrrolyl glyoxylates | CNS drug candidates | Solubility optimization |
Q. How can researchers validate the ecological impact of this compound given limited data?
- Methodological Answer :
- Read-Across Analysis : Use toxicity data from structurally related compounds (e.g., pyrrolidin-2-one, CAS 616-45-5) to model bioaccumulation potential .
- Microcosm Studies : Simulate aquatic environments with Daphnia magna to assess acute toxicity, noting that no ecological data is currently available for the compound itself .
Experimental Design Considerations
Q. What strategies improve reproducibility in synthesizing this compound?
- Methodological Answer :
- Standardization : Adopt impedance cardiography principles (e.g., controlled stirring rates, inert atmospheres) to minimize batch-to-batch variability .
- Literature Integration : Prioritize peer-reviewed synthesis protocols (e.g., Organic Syntheses) over patents to avoid unverified claims .
Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
